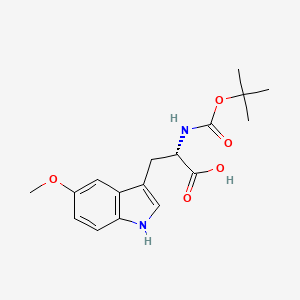
Penicillin V β-Sulfoxide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin V β-Sulfoxide-d3 is a stable isotope-labeled compound derived from Penicillin V. It is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms in the molecule. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penicillin V β-Sulfoxide-d3 can be synthesized through the oxidation of Penicillin V. The process involves the use of a two-phase mixture of dichloromethane and aqueous hydrogen peroxide. This method does not require the addition of acids or metallic catalysts, making it a straightforward and efficient process .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.
Análisis De Reacciones Químicas
Types of Reactions: Penicillin V β-Sulfoxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research purposes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in a dichloromethane and aqueous mixture.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used to substitute specific functional groups in the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides, while reduction can yield sulfides.
Aplicaciones Científicas De Investigación
Penicillin V β-Sulfoxide-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of penicillin derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of penicillin compounds.
Industry: Applied in the development of new antibiotics and the study of antibiotic resistance mechanisms.
Mecanismo De Acción
Penicillin V β-Sulfoxide-d3 exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis. This action leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .
Comparación Con Compuestos Similares
Penicillin V β-Sulfoxide-d3 is unique due to its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways. Similar compounds include:
Penicillin V: The parent compound from which this compound is derived.
Penicillin G: Another widely used penicillin derivative with a similar mechanism of action.
Cephalosporins: A class of β-lactam antibiotics that share a similar structure and mechanism of action but have a broader spectrum of activity.
This compound stands out due to its specific applications in research, particularly in studies involving stable isotope labeling.
Propiedades
Número CAS |
148680-07-3 |
|---|---|
Fórmula molecular |
C16H18N2O6S |
Peso molecular |
369.406 |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4} |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25- |
Clave InChI |
DNPOVSLJNLLGMA-AERZYDOTSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Sinónimos |
6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide; Penicillin-d3 V S-Oxide; _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide; (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)


![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)


![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)



![methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate](/img/structure/B569313.png)
